
N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "BMN-673" and belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine, due to its complex structure, is a subject of interest in the synthesis and characterization of novel chemical compounds. Research in this field often explores the reaction of various derivatives to yield new compounds with potential biological activities. For example, the synthesis and characterization of pyrazole derivatives have been explored, revealing their structure through techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have been studied for their biological activity, including antitumor, antifungal, and antibacterial properties, showcasing the diverse applications of such chemicals in the development of new pharmacophores (Titi et al., 2020).
Antifungal and Antibacterial Applications
The antifungal and antibacterial potential of pyrimidine derivatives, including compounds similar to N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine, has been a significant area of research. Studies have demonstrated that certain derivatives exhibit considerable activity against specific fungi types, such as Aspergillus terreus and Aspergillus niger, pointing towards their utility in developing new antifungal agents. This underscores the role of these compounds in addressing microbial resistance and the need for new antimicrobial drugs (Jafar et al., 2017).
Catalytic and Polymerization Activities
Research has also extended into the catalytic and polymerization potential of pyrimidine derivatives. For instance, the synthesis of complexes with manganese(II) halides using ligands derived from pyrimidine structures has been investigated. These complexes exhibit distinct coordination geometries and magnetic properties, highlighting the versatility of pyrimidine derivatives in developing materials with specific magnetic or catalytic functions. Such studies open up possibilities for these compounds in materials science, especially in creating new magnetic materials or catalysts for chemical reactions (Wu et al., 2004).
Corrosion Inhibition
Another fascinating application area is the use of pyrimidine derivatives as corrosion inhibitors. The effectiveness of these compounds in preventing corrosion in petroleum oil well/tubing steel has been documented. This is particularly relevant in the petroleum industry, where corrosion of infrastructure can lead to significant economic losses and environmental hazards. Pyrimidine-based inhibitors have shown to form protective layers on metal surfaces, significantly mitigating corrosion and suggesting their potential in industrial applications (Sarkar et al., 2020).
Propiedades
IUPAC Name |
N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-11-8-13(18(4-6-23-2)5-7-24-3)17-14(16-11)19-10-12(9-15-19)20(21)22/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXRCKAZFPQHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)
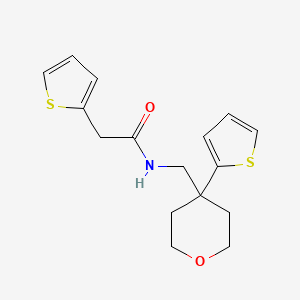
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)
![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)
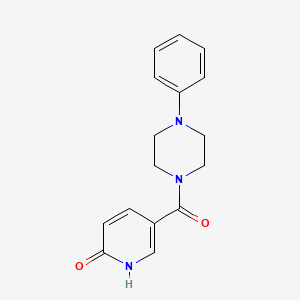
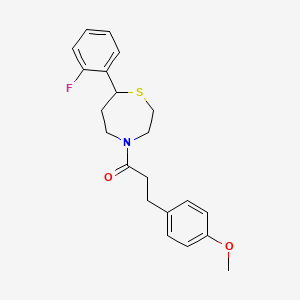
![N-allyl-2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2450596.png)
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2450597.png)

![2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2450601.png)
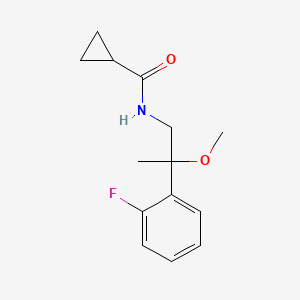
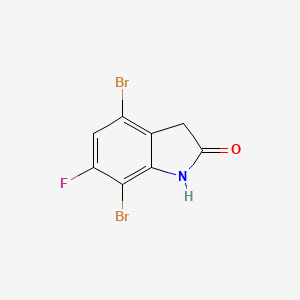
![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)